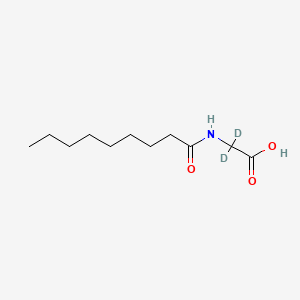
4E-Deacetylchromolaenide 4'-O-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4E-Deacetylchromolaenide 4’-O-acetate is a sesquiterpenoid compound that can be isolated from the plant Eupatorium chinense L. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4E-Deacetylchromolaenide 4’-O-acetate can be synthesized through chemical methods. The synthesis involves the esterification of 4E-Deacetylchromolaenide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
The industrial production of 4E-Deacetylchromolaenide 4’-O-acetate involves the extraction of the compound from Eupatorium chinense L. followed by purification processes such as column chromatography. The compound can also be synthesized on a larger scale using the chemical methods mentioned above, with optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
4E-Deacetylchromolaenide 4’-O-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4E-Deacetylchromolaenide 4’-O-acetate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other sesquiterpenoid derivatives.
Biology: Studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of inflammatory diseases, oxidative stress-related conditions, and cancer.
Industry: Used in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 4E-Deacetylchromolaenide 4’-O-acetate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways
Comparison with Similar Compounds
4E-Deacetylchromolaenide 4’-O-acetate can be compared with other sesquiterpenoid compounds such as:
Parthenolide: Another sesquiterpenoid with anti-inflammatory and anticancer properties.
Artemisinin: Known for its antimalarial activity, also exhibits anticancer properties.
Costunolide: Exhibits anti-inflammatory, antioxidant, and anticancer activities similar to 4E-Deacetylchromolaenide 4’-O-acetate
4E-Deacetylchromolaenide 4’-O-acetate is unique due to its specific molecular structure and the combination of biological activities it exhibits, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11+/t17-,18+,19+,20+/m0/s1 |
InChI Key |
DULROFCOEMAPJD-GESKDGIDSA-N |
Isomeric SMILES |
C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/COC(=O)C)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


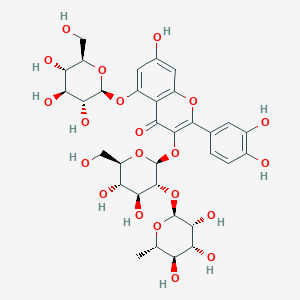
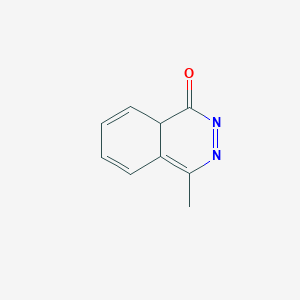
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12362522.png)
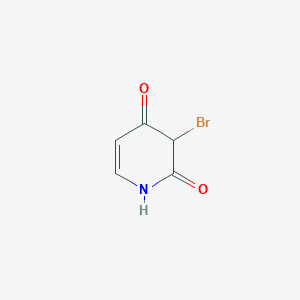

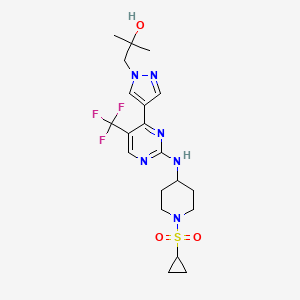
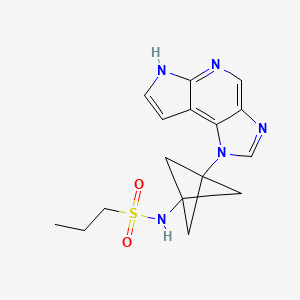
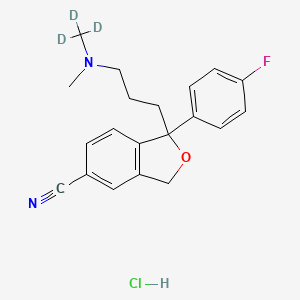
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)
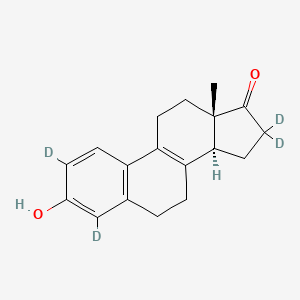

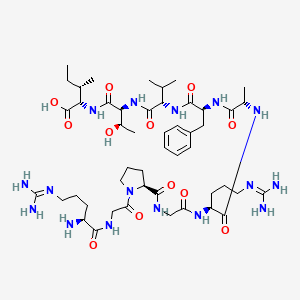
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)
